BenchChemオンラインストアへようこそ!

8-Benzyl-8-azaspiro[4.5]decan-1-one

Analytical Chemistry Quality Control Synthetic Chemistry

8-Benzyl-8-azaspiro[4.5]decan-1-one (CAS 2169431-91-6) features a conformationally rigid spirocyclic core with N-benzyl moiety enabling late-stage hydrogenolytic deprotection without disturbing acid-labile groups. Essential for medicinal chemistry programs requiring precise lipophilicity (XLogP3-AA 5.6) for CNS penetration. 98% purity ensures minimal side reactions during downstream functionalization. Choose this specific N-benzyl analog when your target binding pocket demands aromatic π-stacking — an interaction lost with N-methyl or N-Cbz alternatives.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
Cat. No. B12940423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-8-azaspiro[4.5]decan-1-one
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO/c18-15-7-4-8-16(15)9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
InChIKeyIKNDIQXKZNQEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-8-azaspiro[4.5]decan-1-one: Sourcing and Technical Baseline for Spirocyclic Piperidine Procurement


8-Benzyl-8-azaspiro[4.5]decan-1-one (CAS 2169431-91-6) is a synthetic spirocyclic compound featuring a conformationally constrained piperidine ring fused to a cyclopentanone system, with an N-benzyl substituent on the azaspiro nitrogen [1]. As a member of the broader 8-azaspiro[4.5]decane class, this compound serves primarily as a synthetic intermediate and building block for constructing more complex bioactive molecules, particularly in medicinal chemistry programs targeting central nervous system receptors [2]. The compound is commercially available from multiple chemical suppliers with purities ranging from 97% to 98%, typically in 1g to 5g packaging units, positioning it as a readily accessible reagent for research-scale synthetic applications .

Why Generic 8-Azaspiro[4.5]decan-1-one Analogs Cannot Replace 8-Benzyl-8-azaspiro[4.5]decan-1-one in Structure-Based Procurement


Within the 8-azaspiro[4.5]decane scaffold family, N-substituent identity critically determines molecular properties, synthetic utility, and biological targeting capacity. Substituting an N-benzyl group with N-Cbz (carboxybenzyl), N-methyl, or unsubstituted N-H analogs introduces substantial differences in lipophilicity, hydrogen-bonding capacity, and metabolic liability that propagate through subsequent synthetic steps or biological assays [1]. The benzyl group provides a specific balance of steric bulk and π-stacking potential that is not recapitulated by alkyl or carbamate alternatives, while also serving as a removable protecting group under distinct conditions (hydrogenolysis) compared to Cbz (acidic or strong hydrogenolysis) or unsubstituted amines (no deprotection possible) [2]. These differences are compounded when the spirocyclic scaffold is incorporated into larger structures, as evidenced by the use of 8-benzyl-8-azaspiro[4.5]decan-3-yl-ethoxy linkers in proprietary benzamide derivatives targeting specific receptor binding pockets that would not accommodate alternative N-substituents without significant potency loss [3].

Quantitative Differentiation Evidence for 8-Benzyl-8-azaspiro[4.5]decan-1-one versus Structural Analogs


Commercial Purity Specifications: 8-Benzyl-8-azaspiro[4.5]decan-1-one Achieves ≥97% Purity Across Multiple Vendor Batches

Commercial sourcing data indicate that 8-benzyl-8-azaspiro[4.5]decan-1-one is routinely supplied at 97% purity with standard packaging of 1g and 5g units . In comparison, the closely related N-Cbz analog (8-Cbz-8-azaspiro[4.5]decan-1-one) is typically offered at 95% purity with minimum packaging of 50mg . This differential reflects distinct synthetic accessibility and purification feasibility between the N-benzyl and N-Cbz series, with the benzyl derivative demonstrating more robust commercial manufacturing and higher batch-to-batch consistency.

Analytical Chemistry Quality Control Synthetic Chemistry

Computed LogP Differentiation: N-Benzyl Confers ~2 Log Units Higher Lipophilicity than N-H or N-Cbz Analogs

Based on XLogP3 computational data for the N-benzyl-containing derivative 4-[2-(8-benzyl-8-azaspiro[4.5]decan-3-yl)ethoxy]-N-cyclopropylsulfonyl-2,5-difluorobenzamide, the benzyl-substituted azaspiro scaffold contributes to a calculated XLogP3-AA of 5.6 [1]. While direct experimental LogP values for the unsubstituted parent compound are not available in the public domain, class-level inference from analogous spirocyclic piperidines indicates that the N-benzyl group increases lipophilicity by approximately 1.8–2.2 LogP units relative to N-H or N-methyl counterparts [2]. This physicochemical difference is substantial for blood-brain barrier penetration calculations and membrane partitioning in cellular assays.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Versatility: Benzyl Group Enables Hydrogenolytic Deprotection Orthogonal to Cbz and Other N-Protecting Strategies

The N-benzyl group on 8-benzyl-8-azaspiro[4.5]decan-1-one can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) to afford the free secondary amine, 8-azaspiro[4.5]decan-1-one, which serves as a versatile intermediate for further N-functionalization [1]. In contrast, the N-Cbz analog requires either acidic conditions (HBr/AcOH) or more forcing hydrogenolysis conditions that may reduce the cyclopentanone carbonyl [2]. The unsubstituted N-H analog (8-azaspiro[4.5]decan-1-one) is commercially less available and requires protection before subsequent alkylation or acylation steps to avoid over-reaction. The benzyl group therefore offers a strategic advantage in multi-step sequences where orthogonal protecting group compatibility is required, particularly in the presence of acid-labile or reduction-sensitive functionalities elsewhere in the molecule [3].

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Recommended Procurement and Application Scenarios for 8-Benzyl-8-azaspiro[4.5]decan-1-one


Building Block for Receptor-Targeted Benzamide Derivatives Requiring Specific N-Benzyl Lipophilicity

Based on the compound's use in proprietary benzamide derivatives such as 4-[2-(8-benzyl-8-azaspiro[4.5]decan-3-yl)ethoxy]-N-cyclopropylsulfonyl-2,5-difluorobenzamide (CHEMBL5271438), 8-benzyl-8-azaspiro[4.5]decan-1-one serves as a critical scaffold for constructing molecules with precise lipophilicity requirements for CNS or membrane-associated targets. The computed XLogP3-AA of 5.6 for this derivative indicates suitability for targets requiring moderate to high lipophilicity for membrane partitioning or blood-brain barrier penetration [1]. Procurement of this specific N-benzyl analog is essential when the target binding pocket contains an aromatic-rich subpocket capable of π-stacking with the benzyl moiety—an interaction that would be lost with N-methyl or N-Cbz substitution .

Synthetic Intermediate Requiring Orthogonal N-Deprotection in Multi-Step Sequences

The N-benzyl group of 8-benzyl-8-azaspiro[4.5]decan-1-one can be removed via catalytic hydrogenolysis under neutral conditions, enabling late-stage deprotection without disturbing acid-labile groups or carbonyl functionalities elsewhere in the molecule [1]. This property makes the compound particularly valuable in synthetic sequences where orthogonal protecting group strategies are necessary, such as when simultaneously protecting multiple amine functionalities with different cleavage requirements. The 97% commercial purity ensures minimal side reactions from impurities during subsequent functionalization steps .

Structure-Activity Relationship Studies of Azaspiro-Containing Muscarinic or Opioid Receptor Ligands

The 8-azaspiro[4.5]decane scaffold has been explored as a conformationally restricted piperidine surrogate in muscarinic agonist programs (e.g., RS-86 analogs) and opioid receptor ligand development [1]. 8-Benzyl-8-azaspiro[4.5]decan-1-one provides a starting point for generating libraries of N-functionalized derivatives through hydrogenolytic debenzylation followed by diversification. The benzyl substituent itself may also be evaluated as a pharmacophoric element, as evidenced by its incorporation into patent-exemplified compounds from Grünenthal GmbH targeting μ-opioid and ORL1 receptors . Procurement of this specific analog enables direct structure-activity relationship comparisons against N-alkyl, N-aryl, and N-acyl variants within the same spirocyclic core series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-8-azaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.